Bis(2,4,6-trimethylphenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Synthesis:

Bis(2,4,6-trimethylphenyl)phosphine, also known as TMPP, is a valuable organophosphorus compound widely employed as a catalyst in diverse organic syntheses []. Its ability to form complexes with various reaction partners facilitates their subsequent transformation, leading to the efficient production of various organic molecules.

Examples of TMPP-catalyzed reactions include:

- Hydrodehalogenation: TMPP effectively catalyzes the removal of halogen atoms (Cl, Br, I) from organic molecules, enabling the formation of carbon-hydrogen bonds [, ].

- Hydrosilylation: TMPP facilitates the addition of silicon-hydrogen (Si-H) bonds across unsaturated carbon-carbon double bonds (C=C), creating new silicon-carbon (Si-C) bonds [].

- Hydrogenation: TMPP can be used as a catalyst for the reduction of various functional groups, such as alkenes (C=C) to alkanes (C-C) and ketones (C=O) to alcohols (C-OH) [].

Ligand in Organometallic Chemistry:

TMPP also finds application as a ligand in organometallic chemistry, where it binds to transition metals to form complexes with unique properties. These complexes can be employed in various catalytic processes, including:

- Cross-coupling reactions: TMPP-containing organometallic catalysts are used to form new carbon-carbon bonds between different organic fragments [].

- Hydrogenation and hydroformylation: TMPP-based catalysts can be used for the selective hydrogenation of unsaturated bonds and the addition of a formyl group (CHO) to unsaturated carbon-carbon double bonds [].

Research into New Applications:

The research landscape surrounding TMPP is constantly evolving, with ongoing investigations exploring its potential in novel applications. These include:

- Development of new catalysts for sustainable and efficient organic transformations.

- Design of functional materials with tailored properties for various technological applications.

- Investigation of TMPP's role in biological processes and potential therapeutic development.

BTMPP is a man-made compound synthesized in laboratories. Researchers study it for its potential applications in various fields of chemistry, particularly in organic synthesis and catalysis [].

Molecular Structure Analysis

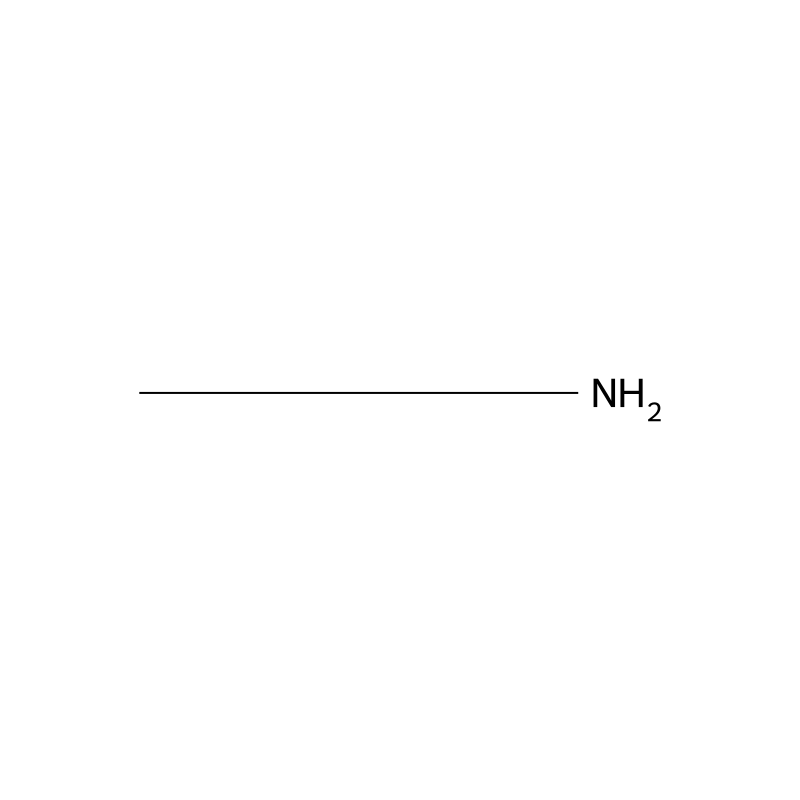

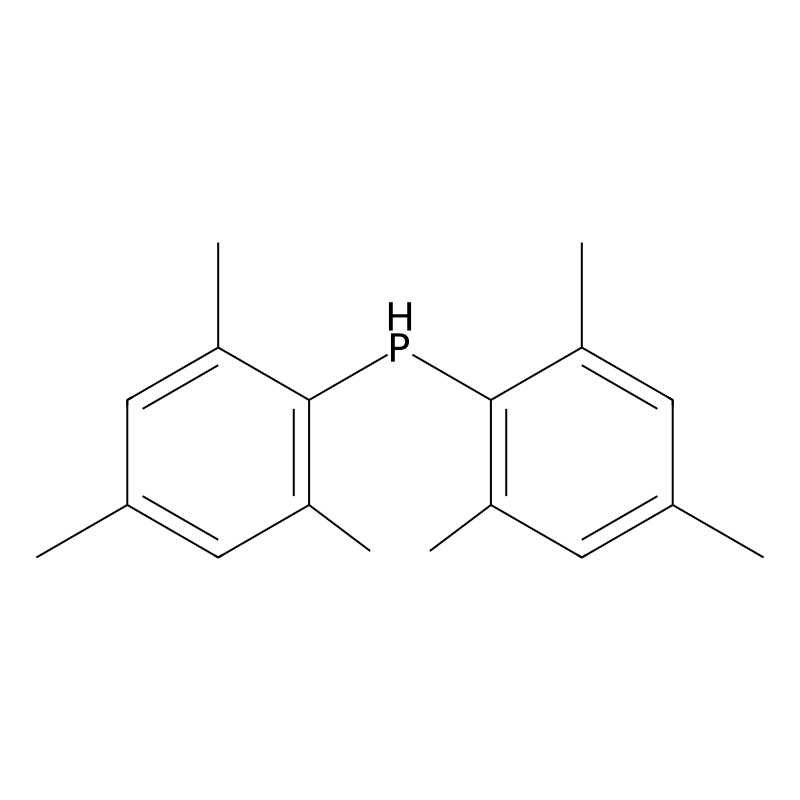

The BTMPP molecule consists of a central phosphorus atom bonded to two 2,4,6-trimethylphenyl groups. The 2,4,6-trimethylphenyl groups are organic groups derived from benzene with three methyl substituents on specific positions (2, 4, and 6) of the ring [].

This structure gives BTMPP some characteristics that make it interesting for research. For example, the bulky trimethylphenyl groups around the phosphorus atom can create a steric hindrance effect, which influences how the molecule interacts with other chemicals [].

Chemical Reactions Analysis

Synthesis of BTMPP is a topic of research, but specific details often remain proprietary information to avoid misuse. Generally, organophosphorus compounds like BTMPP are synthesized from phosphorus halides and appropriate organometallic reagents [].

Further reactions involving BTMPP are explored in research, particularly its potential as a ligand in catalysis [, ]. Ligands are molecules that bond to a metal center in a catalyst, affecting the catalyst's activity and selectivity.

- Phosphorylation Reactions: The compound can act as a nucleophile in phosphorylation reactions, forming phosphinoyl radicals that are useful in organic synthesis .

- Olefin Additions: It can also engage in olefin addition reactions, which are significant in the formation of complex organic molecules .

- Reductive Reactions: The P–H bond in bis(2,4,6-trimethylphenyl)phosphine allows it to undergo reduction reactions, making it useful in synthetic pathways requiring phosphine derivatives .

- Anticancer Agents: Some phosphine derivatives exhibit cytotoxicity against cancer cells.

- Antioxidants: Phosphines can also function as antioxidants due to their ability to donate electrons.

Further research is necessary to fully understand the biological implications of bis(2,4,6-trimethylphenyl)phosphine.

The synthesis of bis(2,4,6-trimethylphenyl)phosphine typically involves the following steps:

- Starting Material: Phenylphosphine is used as the primary starting material.

- Metallization: A basic compound such as sodium hydride is reacted with phenylphosphine to form sodium phenylphosphine.

- Reaction with Chloride: The resulting sodium phenylphosphine is then reacted with 2,4,6-trimethylbenzoyl chloride.

- Purification: The product is purified through crystallization from solvents like n-hexane .

The efficiency of the synthesis can be enhanced by optimizing reaction conditions such as temperature and the concentration of reactants.

Bis(2,4,6-trimethylphenyl)phosphine has several applications:

- Photoinitiators: It serves as a photoinitiator in polymerization processes due to its ability to generate radicals upon exposure to light .

- Ligands in Catalysis: This compound can act as a ligand in transition metal catalysis, facilitating various coupling reactions.

- Intermediate in Organic Synthesis: It is used as an intermediate in synthesizing more complex organophosphorus compounds.

Interaction studies involving bis(2,4,6-trimethylphenyl)phosphine focus on its reactivity with various substrates. These studies reveal:

- Reactivity Profiles: The compound's reactivity with different electrophiles and nucleophiles provides insights into its utility in synthetic chemistry.

- Stability Assessments: Understanding how bis(2,4,6-trimethylphenyl)phosphine interacts with other chemical species helps assess its stability under different conditions.

Several compounds share structural or functional similarities with bis(2,4,6-trimethylphenyl)phosphine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diphenylphosphine | Less sterically hindered; commonly used in catalysis | |

| Bis(2,4-dimethylphenyl)phosphine | Similar reactivity but less bulky | |

| Bis(2-tert-butylphenyl)phosphine | Increased steric hindrance; different reactivity |

Uniqueness of Bis(2,4,6-trimethylphenyl)phosphine

The uniqueness of bis(2,4,6-trimethylphenyl)phosphine lies in its bulky 2,4,6-trimethylphenyl groups that provide significant steric hindrance. This characteristic influences its reactivity patterns and stability compared to other phosphines. Its application as a photoinitiator further distinguishes it from similar compounds that may not possess this functionality.

Molecular Structure and Conformational Analysis

Bis(2,4,6-trimethylphenyl)phosphine, known systematically as bis(2,4,6-trimethylphenyl)phosphane, possesses the molecular formula C₁₈H₂₃P with a molecular weight of 270.3 grams per mole [2] [36] [37]. The compound features a central phosphorus atom bonded to two sterically hindered mesityl groups (2,4,6-trimethylphenyl substituents) and one hydrogen atom, establishing a pyramidal geometry around the phosphorus center [2] [3].

The structural arrangement of bis(2,4,6-trimethylphenyl)phosphine demonstrates significant conformational constraints imposed by the bulky mesityl substituents [3] [4]. According to crystallographic studies of related phosphine oxide derivatives, the mesityl rings exhibit a characteristic twist configuration to minimize steric interactions [3] [4]. The dihedral angle between the two mesityl rings has been measured at approximately 31.93 degrees in the corresponding phosphine oxide structure, representing an intermediate conformation between sterically unhindered systems and extremely congested arrangements [3] [4].

The International Union of Pure and Applied Chemistry name for this compound is bis(2,4,6-trimethylphenyl)phosphane, with the canonical Simplified Molecular Input Line Entry System representation being CC1=CC(=C(C(=C1)C)PC2=C(C=C(C=C2C)C)C)C [37]. The InChI identifier is InChI=1S/C18H23P/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 [37].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₃P | [2] [36] |

| Molecular Weight | 270.3 g/mol | [2] [36] |

| Rotatable Bond Count | 2 | [2] |

| Heavy Atom Count | 19 | [8] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

Electronic Configuration and Bonding Properties

The electronic properties of bis(2,4,6-trimethylphenyl)phosphine are characterized by its function as an electron-donating ligand in coordination chemistry [1] [9]. The phosphorus atom contains a lone pair of electrons that can be donated to electron-deficient metal centers, making this compound valuable as a ligand in organometallic complexes [1] [9].

Research indicates that the mesityl substituents significantly influence the electronic characteristics of the phosphorus center through both steric and electronic effects [9] [39]. The bulky 2,4,6-trimethylphenyl groups provide substantial steric protection around the phosphorus atom while simultaneously affecting the electronic density through their aromatic character [9] [39]. The electron-donating methyl groups on the aromatic rings contribute to increased electron density at the phosphorus center, enhancing its nucleophilic character [9].

Studies on related phosphine systems demonstrate that mesityl-substituted phosphines exhibit strong electron-donating properties [9] [39]. The Tolman electronic parameter measurements for similar sterically hindered phosphines show values that indicate significant electron-donating ability compared to less substituted phosphine analogues [9] [39]. The XLogP3 value of 5.2 for this compound indicates high lipophilicity and low water solubility, consistent with the hydrophobic nature of the mesityl substituents [2] [8].

The bonding properties are further characterized by the ability of the phosphorus center to form coordinate bonds with various metal centers [1] [9]. The steric bulk of the mesityl groups creates a protective environment around the phosphorus atom, potentially stabilizing metal complexes and influencing their reactivity patterns [9] [39].

Crystal Structure Parameters and Solid-State Arrangements

While specific crystallographic data for bis(2,4,6-trimethylphenyl)phosphine itself is limited in the available literature, structural information can be inferred from closely related derivatives, particularly the corresponding phosphine oxide [3] [4] [24]. The crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide reveals important insights into the solid-state behavior of this class of compounds [3] [4].

The phosphine oxide derivative exhibits a tetrahedral geometry around the phosphorus center with characteristic bond distances of P-C bonds measuring 1.8151 angstroms and 1.8162 angstroms [3] [24]. The P-O distance in the oxide form measures 1.4854 angstroms, while the P-H distance is reported as 1.319 angstroms [3] [24]. These parameters provide reference points for understanding the geometric constraints in the parent phosphine compound [3] [24].

The mesityl rings in the crystal structure adopt specific orientations to minimize steric repulsion [3] [4]. The twist angle between the aromatic rings represents a compromise between electronic conjugation and steric relief [3] [4]. Intermolecular interactions in the solid state include weak C-H⋯π interactions between adjacent molecules, contributing to the overall crystal packing arrangement [3].

Crystal packing analysis reveals that the bulky mesityl substituents dominate the solid-state structure, creating channels and voids within the crystal lattice [3] [4]. The compound crystallizes in a manner that accommodates the steric demands of the substituents while maintaining reasonable intermolecular contacts [3] [4].

| Crystal Parameter | Oxide Derivative Value | Reference |

|---|---|---|

| P-C Bond Distance | 1.8151-1.8162 Å | [3] [24] |

| P-H Bond Distance | 1.319 Å | [3] [24] |

| Mesityl Ring Twist Angle | 31.93° | [3] [24] |

| Melting Point | 135.5-141.3°C | [24] |